molecular formula C25H34N2 B14233521 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- CAS No. 627520-82-5

1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro-

Cat. No.: B14233521
CAS No.: 627520-82-5
M. Wt: 362.5 g/mol
InChI Key: XXFXEFXDORMING-UHFFFAOYSA-N
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Description

1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline ring system fused with an ethanamine group and further substituted with a diphenylethyl group The octahydro- prefix indicates the presence of additional hydrogen atoms, making the compound fully saturated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Ethanamine Group: The ethanamine group can be introduced through a reductive amination reaction, where the quinoline derivative is reacted with an appropriate aldehyde or ketone in the presence of a reducing agent such as sodium borohydride.

    Substitution with Diphenylethyl Group: The final step involves the substitution of the ethanamine group with the diphenylethyl group. This can be achieved through a nucleophilic substitution reaction using diphenylethyl chloride and a suitable base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as alkyl halides or acyl chlorides to introduce different substituents onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as potassium carbonate.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and infectious diseases.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.

    Material Science: The compound can be used in the development of novel materials with unique electronic and optical properties.

    Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal signaling and function. Additionally, it can inhibit or activate enzymes involved in metabolic pathways, affecting cellular processes and responses.

Comparison with Similar Compounds

1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- can be compared with other quinoline derivatives and amine-containing compounds. Similar compounds include:

    Quinoline: A basic structure with a nitrogen atom in the ring, used in the synthesis of antimalarial drugs.

    Diphenylethylamine: A compound with a diphenylethyl group attached to an amine, used as an intermediate in organic synthesis.

The uniqueness of 1(2H)-Quinolineethanamine, N-(2,2-diphenylethyl)octahydro- lies in its combination of structural features, which confer specific chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

627520-82-5

Molecular Formula

C25H34N2

Molecular Weight

362.5 g/mol

IUPAC Name

N-[2-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)ethyl]-2,2-diphenylethanamine

InChI

InChI=1S/C25H34N2/c1-3-10-21(11-4-1)24(22-12-5-2-6-13-22)20-26-17-19-27-18-9-15-23-14-7-8-16-25(23)27/h1-6,10-13,23-26H,7-9,14-20H2

InChI Key

XXFXEFXDORMING-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CCCN2CCNCC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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